molecular formula C18H18N2 B2743651 1-[1,1'-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole CAS No. 956962-20-2

1-[1,1'-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole

Cat. No.: B2743651
CAS No.: 956962-20-2
M. Wt: 262.356
InChI Key: DJKMPQOZCJLUAV-UHFFFAOYSA-N
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Description

1-[1,1'-Biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole (CAS 956962-20-2) is a trisubstituted pyrazole derivative of significant interest in medicinal and organic chemistry research. With the molecular formula C18H18N2 and a molecular weight of 262.36, this compound features a 1,1'-biphenyl group at the N1 position of the heterocyclic ring and three methyl substituents at the 3, 4, and 5 positions . Pyrazoles are privileged scaffolds in chemical research, extensively utilized in the development of novel bioactive molecules . The pyrazole nucleus is a core element in various sectors, including pharmaceuticals and agrochemicals, with derivatives demonstrating a wide spectrum of biological activities such as anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties . Furthermore, structurally similar pyrazole compounds have been investigated and optimized as highly potent and selective inhibitors of critical biological targets, such as blood coagulation factor Xa, underscoring the therapeutic potential of this chemical class . The specific substitution pattern of this compound makes it a valuable intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies in drug discovery programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,4,5-trimethyl-1-(2-phenylphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-13-14(2)19-20(15(13)3)18-12-8-7-11-17(18)16-9-5-4-6-10-16/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKMPQOZCJLUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=CC=CC=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,1’-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole typically involves the formation of the biphenyl and pyrazole moieties followed by their coupling. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of biphenyl is reacted with a halogenated pyrazole in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as dioxane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[1,1’-Biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the biphenyl or pyrazole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including 1-[1,1'-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole. Research indicates that compounds with similar structures can inhibit viral replication by targeting specific proteins involved in the viral life cycle. For instance, compounds designed to disrupt the RNA-dependent RNA polymerase (RdRP) interactions have shown promise against influenza viruses .

Antimicrobial Properties

Pyrazole derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains. In particular, studies have reported that certain pyrazole compounds effectively inhibit the growth of pathogens such as Cytospora sp. and Fusarium solani. The mechanism often involves interference with microbial enzyme functions or membrane integrity.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines like TNF-alpha and nitric oxide production in vitro . This suggests potential applications in treating inflammatory diseases.

Material Science

In material science, pyrazole derivatives are being explored for their ability to act as ligands in coordination chemistry. Their ability to form stable complexes with transition metals opens avenues for developing new materials with tailored electronic properties. This application is particularly relevant in the development of sensors and catalysts.

Pesticidal Activity

Research has indicated that pyrazole derivatives can exhibit pesticidal properties. The structural features of this compound may allow it to function as a pesticide by interfering with insect hormonal systems or metabolic pathways. Such compounds could be developed into environmentally friendly pesticides that target specific pests while minimizing harm to beneficial organisms.

Case Studies

Study Focus Findings
Tewari et al., 2014Anti-inflammatory activityNovel pyrazole derivatives showed significant inhibition of cytokine production .
Recent Antiviral ResearchAntiviral activityPyrazole derivatives disrupted RdRP interactions effectively .
Antimicrobial StudyMicrobial inhibitionCertain pyrazole compounds inhibited Cytospora sp. and Fusarium solani growth.

Mechanism of Action

The mechanism of action of 1-[1,1’-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-[1,1'-Biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole Pyrazole 1-(Biphenyl-2-yl), 3,4,5-trimethyl C₂₀H₂₀N₂ 288.39 High lipophilicity; fully aromatic system; steric hindrance at 2-yl position
1-([1,1’-biphenyl]-4-yl)-2-methyl-4,5-diphenyl-1H-imidazole Imidazole Biphenyl-4-yl, methyl, diphenyl C₂₈H₂₂N₂ 386.49 Larger aromatic system; para-substituted biphenyl enhances conjugation
4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1H-pyrazole Pyrazoline Biphenyl-4-yl, methoxy, phenyl C₃₂H₂₈N₄O 500.60 Dihydro-pyrazole core; methoxy group increases polarity
1-benzoyl-3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole Dihydropyrazole Benzoyl, furyl, thienyl C₁₈H₁₄N₂O₂S 322.38 Heterocyclic substituents; reduced aromaticity due to dihydro structure

Key Observations:

  • Aromaticity vs. Saturation: The fully aromatic pyrazole in the target compound contrasts with dihydro-pyrazole (pyrazoline) derivatives , which exhibit partial saturation. Aromatic systems often display enhanced conjugation and stability.
  • Lipophilicity: Trimethyl substitution in the target compound increases hydrophobicity relative to methoxy- or heterocyclic-substituted analogs (e.g., ), suggesting superior metabolic stability but reduced aqueous solubility.

Physicochemical and Environmental Properties

  • Solubility: The target’s high lipophilicity (LogP ~4.5 estimated) contrasts with the more polar pyrazoline (LogP ~3.8) and imidazole (LogP ~5.2).
  • Thermal Stability: Methyl groups may elevate melting points compared to heterocyclic-substituted dihydropyrazoles .
  • Environmental Impact: Non-halogenated biphenyls are less persistent than chlorinated analogs , but methyl groups could complicate biodegradation pathways.

Biological Activity

1-[1,1'-Biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole (CAS No. 956962-20-2) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C18H18N2
  • Molecular Weight : 262.35 g/mol
  • Structural Characteristics : The compound features a biphenyl moiety and a pyrazole ring, which are known to influence its biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole derivatives, including this compound. For instance:

  • Antibacterial Effects : Research indicates that pyrazole derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. In one study, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound's derivatives have also shown antifungal properties. In a comparative study against various fungal strains, some pyrazole compounds demonstrated inhibition rates exceeding 60% against Botrytis cinerea and Rhizoctonia solani .

Trypanocidal Activity

A notable study highlighted the potential of pyrazole derivatives in treating human African trypanosomiasis (HAT). The compound exhibited moderate activity against Trypanosoma brucei, with an effective concentration (EC50) of 21 μM. Its selectivity for the parasite over human isoforms was also noted .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • N-myristoyltransferase (NMT) : This enzyme is crucial for the survival of Trypanosoma brucei. The compound was found to be competitive for substrate binding at the peptide binding site of NMT .

Case Studies

StudyCompoundTarget OrganismActivityEC50/MIC
This compoundTrypanosoma bruceiTrypanocidalEC50 = 21 μM
Pyrazole derivativesStaphylococcus aureusAntibacterialMIC = 12.5 - 50 μg/mL
Pyrazole derivativesBotrytis cinereaAntifungalInhibition > 60%

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-[1,1'-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with diketones or via copper-catalyzed click chemistry for hybrid heterocycles. For example, cyclocondensation using ethyl acetoacetate and phenylhydrazine derivatives under reflux (ethanol, 80°C, 12h) yields pyrazole cores, while biphenyl substituents are introduced via Suzuki-Miyaura coupling . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to diketone) and catalyst loading (e.g., 5 mol% CuI) improves yields up to 75% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : X-ray crystallography (single-crystal XRD) resolves the biphenyl-pyrazole dihedral angle and confirms methyl group positions . NMR (¹H/¹³C) identifies substituent patterns: methyl protons appear as singlets (δ 2.1–2.3 ppm), while biphenyl protons show aromatic splitting (δ 7.2–7.8 ppm). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 343.18) .

Q. What are the typical biological targets or activities associated with this pyrazole derivative?

  • Methodological Answer : Pyrazole analogs with biphenyl and methyl groups exhibit antimicrobial and analgesic activities. Bioassays (MIC tests, COX-2 inhibition) are used to evaluate efficacy. For example, 3,4,5-trimethyl substitution enhances hydrophobic interactions with enzyme active sites, as shown in docking studies .

Advanced Research Questions

Q. How do steric effects from the 3,4,5-trimethyl groups influence regioselectivity in further functionalization?

  • Methodological Answer : Steric hindrance at positions 3,4,5 directs electrophilic substitution to the biphenyl moiety. For instance, nitration (HNO₃/H₂SO₄) occurs preferentially at the biphenyl para position, confirmed by HPLC-MS and NOE NMR . Computational modeling (DFT, Gaussian 16) predicts electron density distributions, guiding reaction design .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

  • Methodological Answer : Use Hansen solubility parameters (HSPiP software) to correlate solubility with solvent polarity. For example, low solubility in polar solvents (water: <0.1 mg/mL) vs. high solubility in DMSO (>50 mg/mL) arises from the compound’s logP (~4.2). Microscale solubility screening (UV-Vis at λ 254 nm) validates these trends .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : ADMET prediction tools (e.g., SwissADME) estimate bioavailability (%F = 65–70%), blood-brain barrier permeability (low, due to biphenyl size), and CYP450 metabolism (CYP3A4 substrate). Molecular dynamics simulations (AMBER) model binding to serum albumin, highlighting hydrophobic interactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP) minimizes racemization. Process optimization (DoE, 3-level factorial design) identifies critical parameters (temperature, pH) to achieve >98% ee, verified by chiral HPLC (Chiralpak IA column) .

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